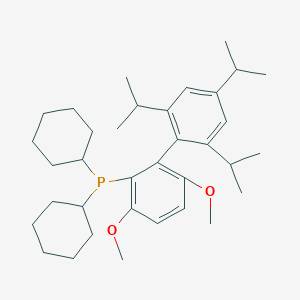
Dipyridin-2-yl carbonate
Vue d'ensemble
Description
Dipyridin-2-yl carbonate, also known as carbonic acid di-2-pyridyl ester, is an organic compound with the molecular formula C₁₁H₈N₂O₃. It is a heterocyclic compound containing a pyridine ring and a carbonate group. This compound is widely used in organic chemistry and biochemistry due to its versatility and reactivity .
Applications De Recherche Scientifique
Chemistry
Dipyridin-2-yl carbonate is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of polycarbonates, which are known for their durability, strength, and resistance to heat and chemicals .
Biology and Medicine
In biochemistry, this compound derivatives are used in the synthesis of peptides and other biologically active molecules. It is also employed in the study of biochemical and physiological effects .
Industry
The compound is used in the production of polymers, pharmaceuticals, and other industrial products. Its high reactivity and selectivity make it an ideal reagent for various industrial applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Di(pyridin-2-yl) carbonate has been found to have applications in other fields beyond polymer synthesis. It has been used as a catalyst in the synthesis of cyclic carbonates, which are important intermediates in the production of polyurethanes and other polymers . It has also been used in the synthesis of pharmaceuticals and other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipyridin-2-yl carbonate can be synthesized through the reaction of triphosgene with 2-hydroxypyridine in the presence of triethylamine. The reaction is typically carried out in dry dichloromethane at 0°C under an inert atmosphere. The mixture is then allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is crystallized from ethyl acetate/hexane to obtain this compound as an off-white crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dipyridin-2-yl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form substituted products.
Cycloaddition Reactions: It participates in cycloaddition reactions with azomethine ylides to form complex molecules with multiple stereocenters.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis of this compound.
Dichloromethane: Common solvent for the reaction.
Ethyl Acetate/Hexane: Used for crystallization of the product.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Complex Molecules: Formed through cycloaddition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(pyridin-2-yl) carbonate
- 2-Pyridinol, 2,2’-carbonate
- 3,6-Di(pyridin-2-yl) pyridazine derivatives
Uniqueness
Dipyridin-2-yl carbonate is unique due to its high reactivity, mild reaction conditions, and selectivity. It is particularly effective in the synthesis of polycarbonates and other complex molecules, making it a valuable reagent in both research and industrial applications .
Propriétés
IUPAC Name |
dipyridin-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSAXWHQFYOIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373859 | |
| Record name | dipyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1659-31-0 | |
| Record name | dipyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid di-2-pyridyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)
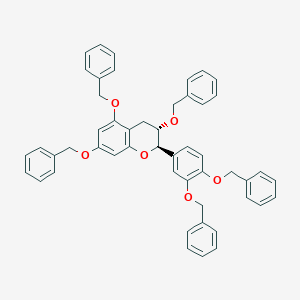
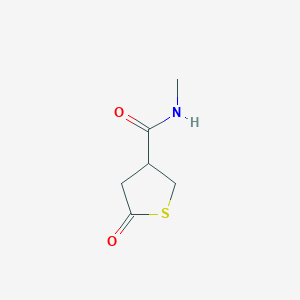

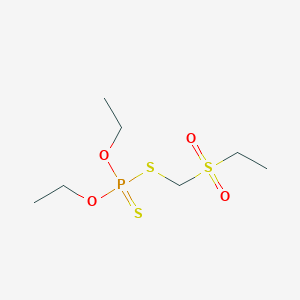

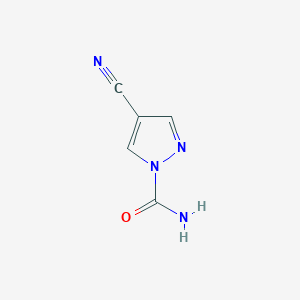


![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)


